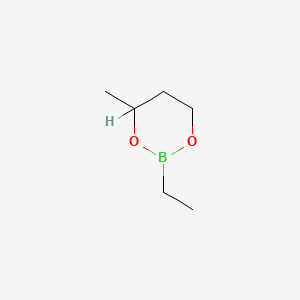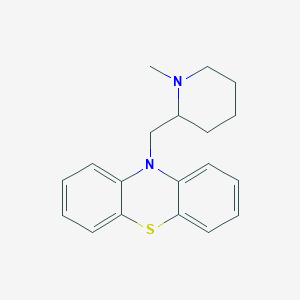
Promonta
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily used in the prophylaxis and chronic treatment of asthma, as well as the relief of symptoms of seasonal allergic rhinitis . Montelukast works by inhibiting the effects of cysteinyl leukotrienes in the airways, which are associated with the pathophysiology of asthma and allergic rhinitis .
準備方法
Synthetic Routes and Reaction Conditions
Montelukast is synthesized through a multi-step process that involves the formation of key intermediates and their subsequent coupling. The synthetic route typically includes the following steps:
Formation of the Quinoline Intermediate: This involves the reaction of 2-chloroquinoline with a Grignard reagent to form the quinoline intermediate.
Coupling with a Benzyl Grignard Reagent: The quinoline intermediate is then coupled with a benzyl Grignard reagent to form the benzylquinoline intermediate.
Formation of the Final Product:
Industrial Production Methods
Industrial production of Montelukast involves optimizing the synthetic route for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Montelukast undergoes several types of chemical reactions, including:
Oxidation: Montelukast can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Montelukast back to its sulfide form.
Substitution: Various substitution reactions can occur at the quinoline and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Montelukast .
科学的研究の応用
Montelukast has a wide range of scientific research applications:
Chemistry: Used as a model compound to study leukotriene receptor antagonism.
Biology: Investigated for its effects on leukotriene pathways and inflammatory responses.
Medicine: Widely used in clinical trials for asthma and allergic rhinitis treatment.
Industry: Employed in the development of new pharmaceuticals targeting leukotriene receptors.
作用機序
Montelukast exerts its effects by selectively binding to the cysteinyl leukotriene receptor type-1 (CysLT1) in the airways. This binding inhibits the action of cysteinyl leukotrienes, which are mediators of inflammation, bronchoconstriction, and mucus production. By blocking these effects, Montelukast helps to reduce airway inflammation and improve breathing in patients with asthma and allergic rhinitis .
類似化合物との比較
Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist with similar uses in asthma treatment.
Pranlukast: Used in Japan and other countries for asthma and allergic rhinitis.
Uniqueness of Montelukast
Montelukast is unique due to its high selectivity for the CysLT1 receptor and its ability to provide significant bronchodilation with minimal side effects. Its oral bioavailability and once-daily dosing regimen also make it a convenient option for patients .
特性
CAS番号 |
60706-52-7 |
|---|---|
分子式 |
C19H22N2S |
分子量 |
310.5 g/mol |
IUPAC名 |
10-[(1-methylpiperidin-2-yl)methyl]phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-20-13-7-6-8-15(20)14-21-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)21/h2-5,9-12,15H,6-8,13-14H2,1H3 |
InChIキー |
SRXWLOLJJPXKDX-UHFFFAOYSA-N |
正規SMILES |
CN1CCCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
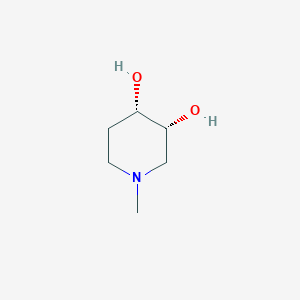
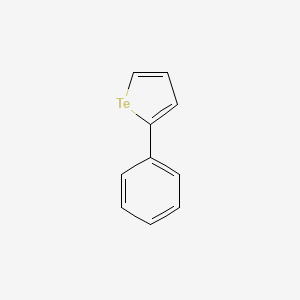
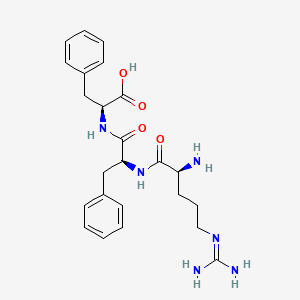

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
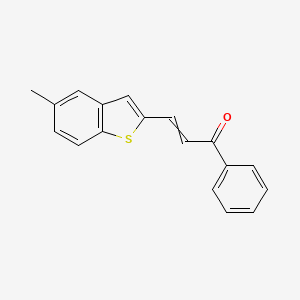
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)

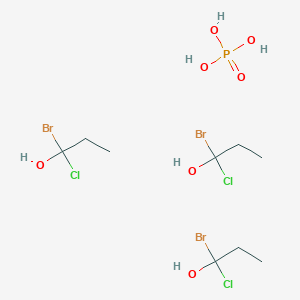
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
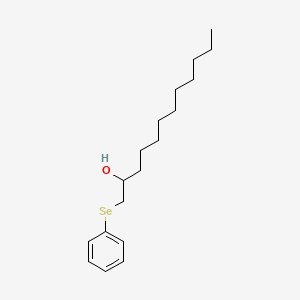
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
